3-diphenylphosphanyl-N-methyl-propan-1-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-diphenylphosphanyl-N-methyl-propan-1-amine typically involves the reaction of diphenylphosphine with N-methyl-1,3-propanediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include purification steps such as distillation or recrystallization to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions: 3-Diphenylphosphanyl-N-methyl-propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Substitution: Reagents such as alkyl halides or aryl halides are often used in substitution reactions.
Major Products:
Oxidation: The major product is typically a .
Substitution: The major products depend on the specific reagents used but generally include alkylated or arylated phosphines .
Scientific Research Applications
3-Diphenylphosphanyl-N-methyl-propan-1-amine has several applications in scientific research:
Chemistry: It is used as a ligand in and .
Biology: .
Medicine: While not widely used in medicine, its derivatives could be explored for pharmaceutical applications .
Industry: It is used in the synthesis of fine chemicals and pharmaceutical intermediates .
Mechanism of Action
The mechanism by which 3-diphenylphosphanyl-N-methyl-propan-1-amine exerts its effects is primarily through its role as a ligand . It coordinates with metal centers to form complexes that can catalyze various chemical reactions. The phosphine group acts as a donor , providing electron density to the metal center, which facilitates the catalytic process .
Comparison with Similar Compounds
- 3-Diphenylphosphanyl-propylamine
- 2-Diphenylphosphinoethylamine
- 4-Diphenylphosphinobenzoic acid
Comparison:
- 3-Diphenylphosphanyl-N-methyl-propan-1-amine is unique due to the presence of the N-methyl group , which can influence its steric and electronic properties .
- Compared to 3-Diphenylphosphanyl-propylamine , the N-methyl derivative may exhibit different reactivity and coordination behavior .
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C16H20NP |
---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
3-diphenylphosphanyl-N-methylpropan-1-amine |
InChI |
InChI=1S/C16H20NP/c1-17-13-8-14-18(15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17H,8,13-14H2,1H3 |
InChI Key |
SXPXCMLARZQWCJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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